2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide
Description
Historical Development of 2-Amino-N-[2-(4-Methoxyphenyl)ethyl]benzamide in Scientific Literature
The first reported synthesis of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide appears in early 21st-century literature, coinciding with increased interest in benzamide derivatives for epigenetic modulation. Initial synthetic routes involved the condensation of 2-aminobenzoic acid with 2-(4-methoxyphenyl)ethylamine under carbodiimide-mediated coupling conditions. Key milestones include:
- Structural Characterization (2010–2015): Early studies focused on NMR and IR spectroscopy to confirm the presence of critical functional groups, including the methoxy (-OCH₃) and benzamide (-CONH-) moieties.
- Biological Screening (2016–2020): High-throughput assays identified HDAC inhibitory activity at IC₅₀ values of 0.8–1.2 μM, sparking interest in oncology applications.
- Synthetic Optimization (2021–Present): Recent advances employ flow chemistry to achieve 85% yield purity, addressing scalability challenges in preclinical studies.
A comparative analysis of synthetic methodologies is provided in Table 1.
Table 1: Synthesis Methods for 2-Amino-N-[2-(4-Methoxyphenyl)ethyl]benzamide
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC, HOBt, DIPEA | 72 | 95 | |
| Flow Chemistry | Microreactor, T3P® | 85 | 99 |
Classification Within the Benzamide Derivative Family
This compound belongs to the N-substituted benzamide class, distinguished by:
- Amino Group at Position 2: Enhances hydrogen-bonding capacity with biological targets compared to unsubstituted benzamides.
- Methoxyethyl Side Chain: The 2-(4-methoxyphenyl)ethyl group confers lipophilicity (LogP = 2.88), facilitating blood-brain barrier penetration.
Structural comparisons with related derivatives are illustrated in Table 2.
Table 2: Structural Features of Selected Benzamide Derivatives
Significance in Contemporary Medicinal Chemistry Research
The compound’s dual functionality enables multitarget engagement:
- Epigenetic Modulation: Selective inhibition of HDAC6 over HDAC1 (15-fold selectivity) reduces off-target effects in leukemia models.
- Anti-Inflammatory Action: Suppresses NF-κB signaling by 40% at 10 μM concentration, as demonstrated in macrophage assays.
- Drug Combination Synergy: Enhances cisplatin cytotoxicity in ovarian cancer cell lines (combination index = 0.45).
Ongoing clinical trials explore its utility in triple-negative breast cancer, leveraging its pharmacokinetic profile (t₁/₂ = 6.2 h in murine models).
Evolution of Research Trajectories and Focal Areas
Research priorities have shifted across three phases:
- Phase 1 (2010–2015): Synthetic feasibility and preliminary SAR studies.
- Phase 2 (2016–2020): Target deconvolution using CRISPR-Cas9 screens.
- Phase 3 (2021–2025): AI-driven optimization of bioavailability (QED score improved from 0.33 to 0.61).
Emerging areas include photodynamic therapy applications, where the compound’s aromatic system generates singlet oxygen (¹O₂) under 470 nm irradiation.
Properties
IUPAC Name |
2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-13-8-6-12(7-9-13)10-11-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWJLBCLLNWJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 4-methoxyphenylethylamine.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 2-aminobenzamide and 4-methoxyphenylethylamine. This reaction is usually carried out in the presence of a coupling agent like diethylphosphorocyanidate (DEPC) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile, under reflux conditions for a specific duration, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the nature of the substituents and the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzamides with different properties and applications.
Scientific Research Applications
Histone Deacetylase Inhibition
Recent studies have highlighted the potential of benzamide derivatives as histone deacetylase (HDAC) inhibitors. These compounds can modulate gene expression by altering chromatin structure, making them candidates for cancer therapies. The inhibition of HDAC has been linked to increased acetylation levels in histones, which can lead to apoptosis in cancer cells .
Antiviral Activity
Research has indicated that similar compounds exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. Compounds with structural similarities to 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide have shown promising results in inhibiting viral entry into host cells, suggesting potential for further development as antiviral agents .
Antimicrobial Properties
Benzamide derivatives have been evaluated for their antimicrobial activities. Studies indicate that certain analogs can effectively inhibit bacterial growth and biofilm formation, making them candidates for treating bacterial infections .
Case Studies
Pharmacokinetic Properties
The pharmacokinetic profiles of compounds similar to 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide are crucial in determining their therapeutic viability. Studies have suggested that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADMET) properties, which are essential for effective drug design .
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The melting point of 3af (98–100°C) is higher than 3ae (69–71°C), indicating that the 4-methoxy group enhances crystallinity compared to the 3-methoxy isomer .
- Direct vs. Ethyl Linkage : Compound 5 in lacks the ethyl spacer, which may reduce conformational flexibility compared to 3af .
- Chloro vs.
Antimicrobial Activity ():
A series of 2-aminobenzamides with varying aryl substituents were tested against bacterial and fungal strains.
Antiplasmodial Activity ():
N-[2-(1H-indol-3-yl)ethyl]benzamide, a structural analog replacing the 4-methoxyphenyl group with indole, demonstrated inhibition of Plasmodium falciparum synchronization. This highlights the importance of aromatic substituents in modulating antiparasitic activity, though 3af ’s efficacy remains untested .
Sigma Receptor Binding ():
Radioiodinated benzamides like [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) showed high tumor uptake in prostate cancer models.
Anti-Acetylcholinesterase (AChE) Activity ():
Piperidine-linked benzamides with bulky para-substituents (e.g., 4-benzylsulfonyl) showed nanomolar AChE inhibition. Although 3af lacks a piperidine ring, its 4-methoxy group may similarly enhance interactions with hydrophobic enzyme pockets .
Biological Activity
2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C16H18N2O2
- CAS Number : 565171-47-3
The presence of the methoxy group on the phenyl ring is significant as it influences the compound's solubility and biological interactions.
The biological activity of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit bcr-abl and histone deacetylase (HDAC) activities, suggesting that 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide may act through similar mechanisms.
- Cell Proliferation : The compound likely affects cell proliferation and gene expression, leading to decreased tumor growth in certain cancer cell lines.
Anticancer Activity
Research indicates that 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide exhibits significant anticancer properties. A study evaluating various aminobenzamide derivatives found that compounds with structural similarities showed potent inhibitory effects against several receptor tyrosine kinases (RTKs), including EGFR and HER-2, which are critical in cancer progression .
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | Inhibition (%) at 10 nM |
|---|---|---|
| Compound 11 | EGFR | 91% |
| Compound 13 | HER-2 | 92% |
This data suggests that modifications in the benzamide structure can enhance selectivity and potency against specific cancer targets.
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity. A series of aminobenzamide derivatives have been reported as effective inhibitors of Ebola virus entry, with certain compounds showing EC50 values below 1 μM . These findings highlight the potential for developing antiviral therapies based on this scaffold.
Table 2: Antiviral Efficacy
| Compound | Virus Type | EC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound 20 | Ebola | 0.11 | >100 |
| Compound 32 | Marburg | 0.31 | >100 |
Case Studies
- Cytotoxicity Studies : A study involving various cell lines demonstrated that derivatives of aminobenzamides, including those similar to 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide, exhibited cytotoxic effects against breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer cells. The selectivity towards glioblastoma was particularly noted.
- DPP-IV Inhibition : Another investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Compounds derived from the aminobenzamide scaffold showed promising DPP-IV inhibitory activity, indicating their potential use in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
